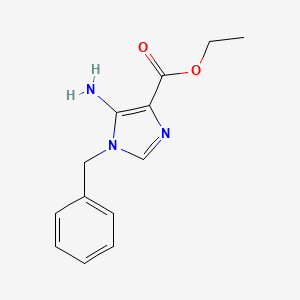

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-benzylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)16(9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCXZTWYOFENDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384659 | |

| Record name | Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68462-61-3 | |

| Record name | Ethyl 5-amino-1-(phenylmethyl)-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68462-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details a well-established, multi-step synthetic pathway, elucidating the underlying chemical principles, and offering practical, field-proven insights into the experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering them the necessary information to replicate and optimize this important synthesis. The significance of the target molecule lies in its structural motif, which is prevalent in numerous biologically active compounds, including anticancer agents.[1]

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in the design of enzyme inhibitors and receptor agonists/antagonists. The 5-amino-1-substituted-imidazole-4-carboxylate core, in particular, serves as a crucial intermediate for the synthesis of purine analogs and other complex heterocyclic systems. This compound, with its benzyl substitution at the N-1 position, offers a handle for further structural modifications, making it a valuable tool for creating diverse chemical libraries for drug screening.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The imidazole ring can be constructed through the condensation and cyclization of three key components. This approach offers flexibility and allows for the introduction of various substituents. The chosen strategy involves the initial synthesis of a key intermediate, N-benzylformamidine, followed by its reaction with ethyl isocyanoacetate. This method is favored for its relatively mild reaction conditions and good yields.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Benzylamine | Reagent Grade, ≥99% | Commercially Available |

| Triethyl orthoformate | Reagent Grade, ≥98% | Commercially Available |

| Ammonium chloride | ACS Reagent, ≥99.5% | Commercially Available |

| Ethanol | Anhydrous, 200 proof | Commercially Available |

| Ethyl isocyanoacetate | ≥95% | Commercially Available |

| Sodium ethoxide | 21% solution in ethanol | Commercially Available |

| Diethyl ether | Anhydrous, ≥99% | Commercially Available |

| Ethyl acetate | HPLC Grade, ≥99.5% | Commercially Available |

| Hexanes | HPLC Grade, ≥98.5% | Commercially Available |

| Anhydrous sodium sulfate | ACS Reagent, granular | Commercially Available |

Synthesis of N-Benzylformamidine (Intermediate 1)

The synthesis of the N-benzylformamidine intermediate is a critical first step. This is achieved through the reaction of benzylamine with an orthoformate in the presence of an acid catalyst.

Experimental Protocol:

-

To a stirred solution of benzylamine (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of ammonium chloride (0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude N-benzylformamidine. This intermediate is often used in the next step without further purification.

Synthesis of this compound (Target Molecule)

The final cyclization step involves the reaction of N-benzylformamidine with ethyl isocyanoacetate in the presence of a base.

Experimental Protocol:

-

In a separate flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere, or use a commercially available solution.

-

To this basic solution, add ethyl isocyanoacetate (1 equivalent) dropwise at 0 °C.

-

To the resulting solution, add the crude N-benzylformamidine (1 equivalent) from the previous step, dissolved in a minimal amount of anhydrous ethanol.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute solution of acetic acid in water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reaction Mechanism and Causality

The formation of the imidazole ring proceeds through a well-established mechanistic pathway. The initial deprotonation of ethyl isocyanoacetate by the base generates a nucleophilic carbanion. This anion then attacks the electrophilic carbon of the N-benzylformamidine. Subsequent intramolecular cyclization and elimination of a suitable leaving group (in this case, derived from the orthoformate) leads to the formation of the aromatic imidazole ring. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to facilitate the initial deprotonation without competing side reactions. Anhydrous conditions are essential to prevent hydrolysis of the reagents and intermediates.

Data Presentation

Table 1: Summary of Reagent Quantities and Reaction Conditions

| Step | Reagent | Molar Ratio | Solvent | Temperature | Time |

| 1 | Benzylamine | 1.0 | Ethanol | Reflux | 4-6 h |

| Triethyl orthoformate | 1.2 | ||||

| Ammonium chloride | 0.1 | ||||

| 2 | N-Benzylformamidine | 1.0 | Ethanol | 0 °C to RT | 12-18 h |

| Ethyl isocyanoacetate | 1.0 | ||||

| Sodium ethoxide | 1.1 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Consistent with proposed structure |

| ¹³C NMR | Consistent with proposed structure |

| Mass Spectrometry | [M+H]⁺ peak at m/z = 246.12 |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Sources

"Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate properties"

An In-depth Technical Guide to Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazole core is a well-established "privileged structure" due to its presence in numerous biologically active compounds.[1] This guide details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity for derivative library generation, and discusses its applications in the development of novel therapeutics, including anticancer agents and metabolic disease modulators.[2][3] The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

The imidazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1] Its presence in essential biomolecules like the amino acid histidine highlights its fundamental role in biological processes. This inherent biocompatibility and synthetic tractability have made imidazole derivatives a rich source of chemical diversity for drug discovery.[1]

This compound (herein referred to as Compound 1 ) is a strategically designed intermediate that incorporates several key features for further chemical elaboration. The 1-benzyl group provides a lipophilic anchor and modulates steric properties, while the C5-amino and C4-ester groups serve as orthogonal handles for a wide range of chemical transformations. This guide elucidates the core properties and synthetic utility of Compound 1 , establishing it as a valuable starting point for generating novel molecular entities.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data for Compound 1 is summarized below.

Physicochemical Properties

Quantitative data for Compound 1 has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 68462-61-3 | [4][5][6][7] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [5][7][8] |

| Molecular Weight | 245.28 g/mol | [5][8] |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place |

Predicted Spectroscopic Signature

While specific experimental spectra are proprietary to individual manufacturers, the expected analytical profile for Compound 1 can be reliably predicted based on its structure. This serves as a benchmark for characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25-7.40 (m, 5H): Phenyl protons of the benzyl group.

-

δ 7.50 (s, 1H): Imidazole ring proton (C2-H).

-

δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 4.80 (br s, 2H): Amino protons (-NH₂). This signal's chemical shift and appearance can vary with concentration and solvent.

-

δ 4.25 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

-

δ 1.30 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 165.0: Ester carbonyl carbon (C=O).

-

δ 148.0: Imidazole ring carbon (C5-N).

-

δ 138.0: Imidazole ring carbon (C4-C).

-

δ 136.5: Imidazole ring carbon (C2-H).

-

δ 135.0: Quaternary phenyl carbon of the benzyl group.

-

δ 129.0, 128.5, 127.0: Phenyl carbons of the benzyl group.

-

δ 105.0: Imidazole ring carbon (C4).

-

δ 60.0: Methylene carbon (-OCH₂CH₃) of the ethyl ester.

-

δ 50.0: Methylene carbon (-CH₂-) of the benzyl group.

-

δ 14.5: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

-

-

IR (ATR, cm⁻¹):

-

3450, 3350: N-H stretching (asymmetric and symmetric) of the primary amine.

-

3100-3000: Aromatic and vinylic C-H stretching.

-

2980: Aliphatic C-H stretching.

-

1680: C=O stretching of the α,β-unsaturated ester.

-

1620, 1550: N-H bending and C=N/C=C ring stretching.

-

-

Mass Spectrometry (ESI+):

-

m/z 246.12 [M+H]⁺: Calculated for C₁₃H₁₆N₃O₂⁺.

-

Synthesis and Purification Workflow

The synthesis of substituted imidazoles can be achieved through various established methods.[9][10][11] For Compound 1 , a robust and scalable approach involves the cyclization of a key acyclic precursor, which is a common strategy for constructing highly functionalized heterocyclic systems.

Retrosynthetic Analysis and Proposed Pathway

The retrosynthetic analysis points to a convergent synthesis starting from commercially available materials: ethyl isocyanoacetate and an appropriate N-benzyl imidate precursor. A plausible forward synthesis is outlined below.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 68462-61-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [oakwoodchemical.com]

- 6. 68462-61-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Imidazole - Wikipedia [en.wikipedia.org]

A-Z Guide to Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate: A Cornerstone Building Block for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (EABI) has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique trifunctional architecture—comprising a nucleophilic primary amine at C5, an easily modifiable ester at C4, and a sterically directing benzyl group at N1—offers multiple handles for sophisticated molecular construction. This guide provides an in-depth exploration of EABI, from its fundamental synthesis and physicochemical properties to its intricate reactivity and proven applications in constructing complex heterocyclic systems, particularly purine analogs and other biologically significant scaffolds. Through detailed protocols, mechanistic insights, and cited examples, this document serves as a comprehensive resource for chemists aiming to leverage the full synthetic potential of this pivotal imidazole derivative.

Introduction: The Strategic Value of the Aminoidazole Core

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to participate in hydrogen bonding and coordinate with biological targets. The 5-aminoimidazole-4-carboxylate framework, in particular, is a direct biosynthetic precursor to purines, the fundamental components of DNA and RNA.[2][3][4] This inherent biological relevance makes derivatives like this compound (EABI) exceptionally valuable starting materials for drug discovery programs.[5]

EABI: A Multifaceted Synthon

EABI distinguishes itself by the strategic placement of three key functional groups:

-

The C5-Amino Group: A potent nucleophile, this group is the primary site for annulation and cyclization reactions, enabling the construction of fused heterocyclic systems.

-

The C4-Ethyl Carboxylate Group: This moiety can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced, providing a secondary point for diversification.[6]

-

The N1-Benzyl Group: Beyond simply protecting the N1 position, the benzyl group serves several critical roles. It enhances solubility in organic solvents and, due to its steric bulk, can direct the regioselectivity of subsequent reactions.

This combination of functionalities in a stable, accessible molecule makes EABI a powerful tool for generating molecular diversity.

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of EABI are summarized below.

| Property | Value | Source |

| CAS Number | 68462-61-3 | [7] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [8] |

| Molecular Weight | 245.28 g/mol | [8] |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in alcohols | General Knowledge |

Synthesis of the EABI Building Block

The most common and efficient synthesis of N-substituted 5-aminoimidazole-4-carboxylates involves a multi-step, one-pot procedure starting from readily available precursors. The general approach relies on the construction of an acyclic intermediate that is subsequently cyclized to form the imidazole core.

A Validated Synthetic Pathway

A widely adopted method involves the reaction of an aminonitrile precursor with an orthoformate, followed by cyclization. The N1-benzyl group is typically introduced early in the sequence by reacting benzylamine with the appropriate starting material. While specific literature protocols for EABI are proprietary or embedded in broader synthetic schemes, a representative procedure can be extrapolated from the synthesis of analogous 1-substituted 5-aminoimidazoles.[9]

The logical flow for a common synthetic approach is visualized below.

Caption: General workflow for the synthesis of EABI.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for analogous compounds and should be adapted and optimized.

Materials:

-

Ethyl 2-cyano-2-(ethoxymethyleneamino)acetate

-

Benzylamine

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Diethyl ether

-

Standard glassware for reflux and filtration

Procedure:

-

Step 1: Formation of the Amidine Intermediate. To a stirred solution of ethyl 2-cyano-2-(ethoxymethyleneamino)acetate (1.0 eq) in absolute ethanol at room temperature, add benzylamine (1.05 eq) dropwise. The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Step 2: Cyclization. To the reaction mixture from Step 1, add a solution of sodium ethoxide in ethanol (1.1 eq). Heat the mixture to reflux and maintain for 4-6 hours. The progress of the intramolecular cyclization should be monitored by TLC.

-

Step 3: Isolation and Purification. After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product may precipitate. If not, slowly add cold water or diethyl ether to induce precipitation. Collect the solid by vacuum filtration, wash with cold ethanol and then diethyl ether.

-

Step 4: Characterization. Dry the resulting solid under vacuum. The product, this compound (EABI), can be further purified by recrystallization if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reactivity and Synthetic Applications

The synthetic utility of EABI is dictated by the differential reactivity of its functional groups. Judicious choice of reagents and reaction conditions allows for selective transformations, making it a versatile precursor for a wide range of heterocyclic structures.

Key Reaction Pathways

The primary reaction sites are the C5-amino group and the C4-ester. The benzyl-protected N1-position is generally unreactive under common synthetic conditions.

Caption: Key synthetic transformations of EABI.

Application in the Synthesis of Purine Analogs

The most prominent application of EABI is in the synthesis of N-1 substituted purine analogs. The 5-aminoimidazole structure is perfectly primed for the construction of the adjacent pyrimidine ring. This transformation is a cornerstone of medicinal chemistry, as purine scaffolds are central to many kinase inhibitors and antiviral agents.[10][11]

Protocol: Synthesis of a 1-Benzylhypoxanthine Derivative

This procedure demonstrates the cyclization of the EABI core to form a hypoxanthine scaffold, a common purine.

Materials:

-

This compound (EABI)

-

Triethyl orthoformate

-

Formamide

-

Acetic anhydride (catalytic)

Procedure:

-

Step 1: Formylation (optional but often improves yield). A mixture of EABI (1.0 eq) and a catalytic amount of acetic anhydride in triethyl orthoformate is heated at reflux for 1-2 hours. This step forms the N-formyl intermediate.

-

Step 2: Ring Closure. Formamide is added to the reaction mixture, and the temperature is increased to 160-180 °C. The reaction is maintained at this temperature for 3-5 hours, during which the pyrimidine ring closes with the elimination of ethanol.

-

Step 3: Isolation. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Step 4: Purification. The crude product, a 1-benzyl-substituted hypoxanthine, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

This general method can be adapted to produce a wide variety of purines by replacing triethyl orthoformate and formamide with other one-carbon and nitrogen sources, respectively.

Construction of Other Fused Heterocycles

The vicinal amino and ester groups of EABI are a synthon for 1,2-dianilines, enabling the application of classic condensation chemistry to build other fused systems. For example, reaction with α-dicarbonyl compounds can yield imidazo[4,5-b]pyridines, another class of heterocycles with significant biological activity.[12][13][14]

Example Reaction: Synthesis of an Imidazo[4,5-b]pyridine Derivative

Reacting EABI with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or thermal conditions can lead to the formation of a fused pyridinone ring. This reaction proceeds via an initial condensation with the amino group, followed by intramolecular cyclization and dehydration. These scaffolds are of interest as they are structural analogs of purines and have been investigated for various therapeutic applications.[12]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed platform for innovation in heterocyclic chemistry. Its predictable reactivity and versatile functional handles provide chemists with a reliable tool for accessing complex molecular architectures. The continued importance of purine analogs and other fused imidazole systems in drug discovery ensures that EABI will remain a highly relevant and valuable building block.[10] Future research will likely focus on expanding the repertoire of cyclization partners for EABI and employing its derivatives in combinatorial libraries and fragment-based drug design to accelerate the discovery of new therapeutic agents.

References

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Amino-1H-imidazole-4-carboxamide Hydrochloride: A Versatile Building Block in Drug Discovery. Available from: [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Available from: [Link]

-

Gonçalves, M., et al. (2023). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. European Journal of Organic Chemistry. Available from: [Link]

-

Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3). Available from: [Link]

-

Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6248. Available from: [Link]

-

Saha, A., et al. (2005). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. Journal of Biological Chemistry, 280(41), 34743-34751. Available from: [Link]

-

Kandeel, M. M., & Kamal, A. M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3298. Available from: [Link]

-

Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available from: [Link]

-

Human Metabolome Database. (n.d.). 5-Aminoimidazole-4-carboxamide (HMDB0003192). Available from: [Link]

-

ResearchGate. (n.d.). Structure of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). Available from: [Link]

-

Nielsen, S. F., et al. (2008). Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines. Journal of Combinatorial Chemistry, 10(6), 878-886. Available from: [Link]

-

Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Available from: [Link]

-

Aston University. (n.d.). Cyclic and acyclic modifications of 5-aminoimidazole-4-carboxamide. Aston Research Explorer. Available from: [Link]

-

Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available from: [Link]

-

Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2447-2458. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of new imidazo[4,5-b]pyridine derivatives. Available from: [Link]

-

Shive, W., et al. (1947). 5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines. Journal of the American Chemical Society, 69(3), 725. Available from: [Link]

-

Nikitina, P. A., et al. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 59(2), 244-252. Available from: [Link]

-

Camescasse, D., et al. (2012). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. Metabolites, 2(1), 1-13. Available from: [Link]

-

Wikipedia. (n.d.). 5′-Phosphoribosyl-4-carboxy-5-aminoimidazole. Available from: [Link]

-

Possik, E., et al. (2014). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. PLoS One, 9(7), e101897. Available from: [Link]

-

Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Available from: [Link]

-

PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. 5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 68462-61-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and Its Derivatives

Abstract

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is a pivotal molecular scaffold in medicinal chemistry. While direct biological data on this specific ester is limited, its true significance lies in its role as a versatile synthetic intermediate for a class of N-substituted 5-aminoimidazole-4-carboxylate derivatives. These derivatives have demonstrated significant biological activities, particularly in the realm of oncology. This guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the anticancer activities of compounds derived from this core structure. We will explore the causality behind experimental designs, provide detailed protocols for key biological assays, and present a forward-looking perspective on its therapeutic potential.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine, make it a "privileged structure" for drug design.[1][2] Imidazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3]

This compound belongs to a class of 5-aminoimidazole derivatives that serve as crucial building blocks for more complex heterocyclic systems, such as purine analogs, which are fundamental to DNA and cellular signaling.[4] The primary focus of this guide is to illuminate the therapeutic potential unlocked by this scaffold, transitioning from its synthesis to the potent biological activities of its derivatives.

Synthesis of the Core Scaffold

The synthesis of N-substituted ethyl 5-aminoimidazole-4-carboxylates is a critical first step in harnessing their potential. While various methods exist for imidazole synthesis, a common and effective route involves the cyclization of an appropriate acyclic precursor. A representative protocol is detailed below.

Experimental Protocol: Representative Synthesis of Ethyl 5-amino-1-substituted-1H-imidazole-4-carboxylates

This protocol is adapted from a general method for synthesizing N-substituted analogs and can be applied to the benzyl derivative.[5] The core principle is the base-catalyzed cyclization of an N-substituted aminocyanoacetate.

Materials:

-

Ethyl 2-cyano-2-(benzylamino)acetate

-

Formamidine acetate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 2-cyano-2-(benzylamino)acetate (1.0 eq) in absolute ethanol, add formamidine acetate (1.2 eq).

-

Add a solution of sodium ethoxide (2.0 eq) in absolute ethanol dropwise to the mixture at room temperature under an inert atmosphere (e.g., Argon).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid in water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane:ethyl acetate gradient) to afford pure this compound.

Causality in Synthesis: The use of sodium ethoxide, a strong base, is crucial for deprotonating the precursor, which facilitates the intramolecular cyclization—the key ring-forming step. Formamidine acetate provides the necessary carbon and nitrogen atoms to complete the imidazole ring.

Biological Activity: A Focus on Anticancer Potential

The true value of the this compound scaffold is realized in its derivatives. Research has shown that modifying the N-1 substituent can lead to compounds with potent and selective biological activities. A key study investigated a series of N-substituted analogs, revealing significant anticancer properties.[5]

A notable example from this series is Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , where the benzyl group is replaced by a C12 alkyl chain. This compound demonstrated remarkable cytotoxicity against several human cancer cell lines.[5]

Cytotoxicity and Antiproliferative Effects

The primary measure of a potential anticancer agent is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that reduces cell viability by 50%. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[6][7]

Table 1: Cytotoxicity (IC₅₀) of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) against Human Cancer Cell Lines [5]

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

| HeLa | Cervical Cancer | 0.737 ± 0.05 |

| HT-29 | Colon Cancer | 1.194 ± 0.02 |

| HCT-15 | Colon Cancer | > 10 |

| A549 | Lung Cancer | > 10 |

| MDA-MB-231 | Breast Cancer | > 10 |

Data presented as mean ± SD.

The data clearly indicate that compound 5e exhibits potent and selective cytotoxicity, particularly against HeLa and HT-29 cells, with IC₅₀ values in the low micromolar and even sub-micromolar range.[5] This level of potency suggests it may serve as a valuable lead compound for further development.[5]

Mechanism of Action: Inhibition of Cell Migration and Induction of Apoptosis

Beyond simple cytotoxicity, understanding the mechanism by which a compound acts is crucial for drug development. Further studies on compound 5e revealed that it significantly inhibits key processes involved in cancer progression, such as cell migration and colony formation, and induces programmed cell death (apoptosis).[5]

-

Inhibition of Cell Migration: The ability of cancer cells to migrate is fundamental to metastasis. The in vitro scratch assay, or wound healing assay, is a standard method to assess this process.[8] Compound 5e was shown to significantly impede the ability of HeLa cells to "heal" a scratch in a confluent monolayer, indicating potent anti-migratory effects.[5]

-

Induction of Apoptosis: A hallmark of effective anticancer drugs is the ability to trigger apoptosis. Treatment with compound 5e led to a dose-dependent reduction in the mitochondrial membrane potential of HeLa and HT-29 cells, a key event in the early stages of apoptosis.[5]

These findings suggest a multi-faceted mechanism of action, making derivatives of this imidazole scaffold particularly promising.

Key Experimental Workflows and Protocols

To ensure scientific integrity and provide actionable insights, this section details the protocols for the key assays used to determine the biological activities described above.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the antiproliferative effects of a test compound on adherent cancer cell lines.[6]

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Steps:

-

Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Fixation: Gently remove the media. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Scratch (Wound Healing) Assay

This protocol assesses the effect of a compound on collective cell migration.[1][8]

Caption: Workflow for the in vitro scratch (wound healing) assay.

Detailed Steps:

-

Create Monolayer: Seed cells in a 6-well or 12-well plate and grow them until they form a fully confluent monolayer.

-

Create Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.

-

Wash and Treat: Gently wash the well with PBS to remove detached cells. Replace the medium with fresh medium containing the test compound at a non-lethal concentration (e.g., below its IC₅₀) and a vehicle control.

-

Imaging (Time 0): Immediately capture images of the scratch at predefined locations using a phase-contrast microscope. This is the baseline (T=0).

-

Time-Lapse Imaging: Place the plate in a live-cell imaging system or return it to the incubator and take images of the same locations at regular intervals (e.g., every 12 hours for 48 hours).

-

Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure for treated cells compared to control cells.

Future Perspectives and Conclusion

The this compound scaffold is a gateway to a class of molecules with significant therapeutic promise. The potent in vitro anticancer activity of its N-alkyl derivatives, specifically the inhibition of cell proliferation and migration and the induction of apoptosis, establishes a strong foundation for further investigation.[5]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives by modifying the N-1 substituent and other positions on the imidazole ring to optimize potency and selectivity.

-

Target Identification: Elucidating the specific molecular targets (e.g., kinases, tubulin) through which these compounds exert their effects.[5]

-

In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

- Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)

- Jonkman, J. E., Cathcart, J. A., Xu, F., Bartolini, M. E., Amon, J. E., Stevens, K. M., & Colarusso, P. (2014). An introduction to the wound healing assay using live-cell microscopy.

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2013, 329412.

-

Reaction Biology. (n.d.). Cell Migration Assay - Cell Scratch Assay. Retrieved from [Link]

- Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(3).

- Tursun, A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4136.

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

- Aguilar, F., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6215.

- Al-Sanea, M. M., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology, 13, 843627.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.

- Mackenzie, G., Shaw, G., & Thomas, S. E. (1976). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo.

- Valente, S., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & medicinal chemistry, 24(11), 2447-2460.

- Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(14), 4136.

- Miller, G. J., & Kurreck, A. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology.

- Gaba, M., Singh, S., & Mohan, C. (2014). Imidazoles as potential anticancer agents. Future medicinal chemistry, 6(1), 79-98.

- Bédard, F., et al. (2011). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. Molecular & cellular proteomics : MCP, 10(4), M110.004452.

-

Choudhary, A. (2018). Synthesis and Medicinal Uses of Purine. Pharmaguideline. Retrieved from [Link]

- Pillai, S. S., et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. Anti-cancer drugs, 29(10), 976–984.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Applications of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural compounds like histamine and nucleic acids, and forming the structural core of many synthetic drugs.[1] Among the vast landscape of imidazole derivatives, Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and its analogues represent a privileged scaffold. This guide provides a comprehensive overview of the synthetic routes to this core structure and delves into its burgeoning applications, particularly in the realm of anticancer drug discovery.

The strategic placement of the amino, benzyl, and carboxylate groups on the imidazole ring provides a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of derivatives with potent and selective activities against various therapeutic targets.

I. Synthetic Strategies for the Imidazole Core

The construction of the substituted imidazole ring can be achieved through several methodologies, with multicomponent reactions (MCRs) being particularly efficient. MCRs offer the advantage of building complex molecules in a single step from three or more reactants, which is both time- and resource-effective.

Multicomponent Synthesis from Amines, Aldehydes, and Isocyanides

A versatile approach to highly substituted 2-imidazolines, which can be subsequently oxidized to imidazoles, involves the reaction of amines, aldehydes, and isocyanides that possess an acidic α-proton.[2]

Experimental Protocol: General Procedure for Multicomponent Synthesis

-

Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol). Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding imine.

-

Cycloaddition: To the reaction mixture, add the isocyanide derivative (1.0 eq.). The reaction can be catalyzed by the addition of a catalytic amount of an acid or a metal salt, such as silver(I) acetate, particularly for less reactive isocyanides.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired imidazole derivative.

Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful method for synthesizing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3] This reaction can also be performed as a three-component reaction where the aldimine is generated in situ.[3]

Mechanism of the Van Leusen Imidazole Synthesis

The reaction is driven by the unique properties of TosMIC, which contains a reactive isocyanide carbon, an active methylene group, and a good leaving group (tosyl group).[3] The reaction proceeds via a stepwise cycloaddition of the TosMIC to the polarized carbon-nitrogen double bond of the imine under basic conditions. Subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline yields the 1,5-disubstituted imidazole.[3]

Caption: Van Leusen Imidazole Synthesis Mechanism.

Debus-Radziszewski Imidazole Synthesis

This classic multicomponent reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to synthesize imidazoles.[4] While it is a commercially used method, the reaction mechanism is not fully certain.[4] A modification of this method, replacing one equivalent of ammonia with a primary amine, is effective for producing N-substituted imidazoles.[4]

Synthesis from Ethyl 2-cyano-3-ethoxyacrylate

A common and efficient route to the core structure of ethyl 5-amino-1-substituted-1H-imidazole-4-carboxylate involves the use of ethyl 2-cyano-3-ethoxyacrylate as a key building block.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, combine ethyl 2-cyano-3-ethoxyacrylate, benzylamine, and a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for a specified period.

-

Product Isolation: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

II. Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[5]

Structure-Activity Relationship (SAR) Insights

-

N-1 Substitution: The nature of the substituent at the N-1 position of the imidazole ring plays a crucial role in determining the anticancer potency. Derivatives with long alkyl chains, such as a dodecyl group, have shown significant inhibitory effects.[5]

-

Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) was found to significantly inhibit tumor cell colony formation and migration, exhibit anti-adhesive effects, and possess antitubulin activity.[5] Furthermore, it was observed to reduce the mitochondrial membrane potential in a dose-dependent manner, leading to early apoptosis in HeLa and HT-29 cells.[5]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa | 0.737 ± 0.05 |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 | 1.194 ± 0.02 |

Data sourced from a study on the anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[5]

Kinase Inhibition

The imidazole scaffold is a common feature in many kinase inhibitors. Derivatives of 5-aminoimidazole-4-carboxamide have been investigated as inhibitors of various kinases, including Protein Kinase C-ι (PKC-ι), which is an oncogene overexpressed in several cancers.[6][7]

A specific derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι.[6][7][8] Preclinical studies have shown that ICA-1s can decrease cell growth and induce apoptosis in various cancer cell lines.[6][7] In vivo studies using a murine model demonstrated that treatment with ICA-1s significantly reduced the growth rate of prostate cancer xenografts.[6][7]

Caption: Inhibition of PKC-ι by ICA-1s.

TGR5 Agonism

TGR5, a G-protein-coupled receptor, has emerged as a promising target for the treatment of metabolic diseases like diabetes and obesity.[9] A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and synthesized as potent TGR5 agonists.[9] The most potent compounds in this series exhibited excellent agonistic activities against human TGR5 and demonstrated significant glucose-lowering effects in vivo.[9]

Antimicrobial Activity

The imidazole ring is a key structural motif in many antimicrobial agents. The antibacterial activity of imidazole and imidazolium salts is often linked to their lipophilicity, which can be modulated by introducing different hydrophobic substituents.[10]

III. Future Perspectives

The versatility of the this compound scaffold continues to make it an attractive starting point for the design and synthesis of novel therapeutic agents. Future research will likely focus on:

-

Expansion of the SAR: Systematic modification of the substituents at the N-1, C-2, and C-5 positions to optimize potency and selectivity for various biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas beyond cancer, such as inflammatory and infectious diseases.

-

Development of Advanced Drug Delivery Systems: Formulating promising lead compounds to improve their pharmacokinetic profiles and therapeutic efficacy.

IV. Conclusion

This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The efficient synthetic strategies available for their preparation, coupled with their diverse and potent biological activities, underscore their potential for the development of new and effective therapies. The insights gained from ongoing research will undoubtedly pave the way for the discovery of novel drug candidates based on this privileged imidazole scaffold.

References

-

Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved from [Link]

-

Gelens, E., De Kanter, F. J. J., Schmitz, R. F., Sliedregt, L. A. J. M., Van Steen, B. J., Kruse, C. G., ... & Orru, R. V. A. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(1), 32-38. [Link]

-

Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2012). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri-and tetrasubstituted imidazoles. Green Chemistry, 14(7), 2001-2009. [Link]

-

Bon, R. S., van Vliet, B., Sprenkels, N. E., Schmitz, R. F., de Kanter, F. J. J., Stevens, C. V., ... & Orru, R. V. A. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(10), 3542-3553. [Link]

-

Aisa, H. A., Applasamy, S. D., Xin, L. L., Yili, A., & Mamat, Y. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), 2000470. [Link]

-

5-Aminoimidazole-4-carboxamide. Bioaustralis Fine Chemicals. Retrieved from [Link]

-

Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. Retrieved from [Link]

-

Scheme 1: Formation of ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives via [3 + 2] cycloaddition reactions. ResearchGate. Retrieved from [Link]

-

Hossaini, Z., & Shiran, J. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Chemical Papers, 79(2), 1-10. [Link]

-

ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. PubChem. Retrieved from [Link]

-

5-Aminoimidazole-4-carboxamide. PubChem. Retrieved from [Link]

-

Katerelos, M., & Power, D. A. (2010). 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. Immunology and cell biology, 88(7), 754-760. [Link]

-

Structure of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). ResearchGate. Retrieved from [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]

-

Chawla, A., Sharma, A., & Kumar, P. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]

-

Pillai, S. S., Damodaran, C., & Pillai, C. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer drugs, 30(1), 65-71. [Link]

-

Doganc, F., & Onur, M. A. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]

-

5-Aminoimidazole-4-carboxamide. Human Metabolome Database. Retrieved from [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Imidazoles as potential anticancer agents. Future medicinal chemistry, 7(15), 2063-2093. [Link]

-

Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]

-

Qi, J., Zhai, L., & Millard, J. T. (2021). Development of a One-Step Synthesis of 5-Amino-1 H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 643-647. [Link]

-

Pillai, S. S., Damodaran, C., & Pillai, C. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. Anticancer Drugs, 29(10), 965-971. [Link]

-

Masharina, A., Joerger, A. C., & Fersht, A. R. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & medicinal chemistry, 21(21), 6489-6497. [Link]

-

Zych, M., Klejborowska, G., & Krasowska, D. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(14), 5344. [Link]

-

Pillai, S. S., Damodaran, C., & Pillai, C. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer drugs, 30(1), 65-71. [Link]

-

Chen, W. D., Wang, Y., Li, Y. L., Wang, Y. D., & Li, Z. C. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & medicinal chemistry, 32, 115972. [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. Retrieved from [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Institutes of Health. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Imidazole-Based Anticancer Agents

Foreword: The Imidazole Scaffold - A Privileged Structure in Oncology

The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazole ring has emerged as a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities, including potent anticancer effects.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of electronic and structural features that enable it to interact with a diverse range of biological targets crucial for cancer cell survival and proliferation.[2][3] This guide provides an in-depth technical exploration of the multifaceted mechanisms through which imidazole-based agents exert their anticancer activity, offering insights for researchers, scientists, and drug development professionals.

I. Disruption of the Cellular Cytoskeleton: Targeting Tubulin Polymerization

The microtubule cytoskeleton is a dynamic network essential for critical cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Its fundamental role in cell division makes it a prime target for anticancer drug development.[4] A significant class of imidazole derivatives exerts its cytotoxic effects by interfering with tubulin dynamics, either by inhibiting its polymerization into microtubules or by promoting depolymerization.

This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis.[4] The binding of these imidazole-based compounds often occurs at the colchicine binding site on β-tubulin, a key regulatory site for microtubule assembly.

Structure-Activity Relationship Insights:

Structure-activity relationship (SAR) studies have been instrumental in optimizing the tubulin-inhibiting properties of imidazole derivatives. Key findings include:

-

Substitution Patterns: The nature and position of substituents on the imidazole ring and its appended phenyl rings significantly influence potency. For instance, the presence of methoxy groups on a phenyl ring, mimicking the trimethoxyphenyl moiety of colchicine, often enhances activity.

-

Fused Ring Systems: The development of fused imidazole systems, such as imidazoloquinoxalines, has led to compounds with potent cytotoxicity profiles, often comparable to colchicine.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule, such as DAPI, which intercalates into the forming microtubules.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Prepare a stock solution of the imidazole-based test compound in DMSO.

-

Prepare a fluorescent reporter solution (e.g., DAPI).

-

-

Assay Setup:

-

In a 96-well microplate, add the tubulin solution to each well.

-

Add serial dilutions of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Add the fluorescent reporter to all wells.

-

-

Initiation and Measurement:

-

Initiate polymerization by incubating the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the chosen reporter).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

Calculate the rate of polymerization for each concentration.

-

Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Visualizing the Workflow:

Caption: Workflow for an in vitro tubulin polymerization inhibition assay.

II. Interruption of Cellular Signaling: Kinase Inhibition

Kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention. Imidazole-based compounds have been successfully developed as potent inhibitors of various kinases implicated in cancer.[1]

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, promoting cell proliferation and survival.[2][5] Overexpression or activating mutations of EGFR are found in several cancers. Imidazole derivatives have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.[2]

B. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Imidazole-based compounds have been developed as inhibitors of VEGFR-2, leading to the suppression of tumor-induced angiogenesis.

C. RAF Kinase Inhibition

The RAF kinases (A-RAF, B-RAF, and C-RAF) are serine/threonine kinases that are key components of the MAPK signaling pathway. Mutations in the BRAF gene are prevalent in several cancers, leading to constitutive activation of the pathway. Imidazole-based inhibitors, such as sorafenib, have been developed to target RAF kinases.[4]

D. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers.[6] Several imidazole derivatives have been shown to inhibit key components of this pathway, including PI3K and mTOR.[2][6]

Visualizing the Signaling Pathways:

Caption: Simplified overview of EGFR and VEGFR signaling pathways and their inhibition by imidazole-based agents.

Experimental Protocol: EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction using a luminescence-based method. A decrease in ADP production corresponds to inhibition of the kinase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of recombinant human EGFR kinase in kinase assay buffer.

-

Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase assay buffer.

-

Prepare serial dilutions of the imidazole-based test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the EGFR kinase solution to each well.

-

Add the test compound dilutions to the respective wells. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

III. Induction of Programmed Cell Death: Apoptosis

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, contributing to their uncontrolled growth. A key mechanism of action for many imidazole-based anticancer agents is the induction of apoptosis.

This can be achieved through various interconnected pathways:

-

Mitochondrial (Intrinsic) Pathway: Imidazole derivatives can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[7] This promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.

-

Death Receptor (Extrinsic) Pathway: Some imidazole compounds can upregulate the expression of death receptors on the cancer cell surface, making them more susceptible to apoptosis initiated by external ligands.

-

Generation of Reactive Oxygen Species (ROS): Certain imidazole derivatives can induce the production of ROS within cancer cells, leading to oxidative stress and triggering apoptosis.

Experimental Protocol: Western Blot Analysis of Apoptosis Markers

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells to a suitable confluency.

-

Treat the cells with the imidazole-based compound at various concentrations and for different time points. Include an untreated control.

-

-

Protein Extraction:

-

Lyse the cells to release the proteins.

-

Quantify the protein concentration in each lysate to ensure equal loading.

-

-

Gel Electrophoresis and Transfer:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizing the Apoptotic Pathway:

Caption: Induction of apoptosis by imidazole derivatives via the intrinsic pathway.

IV. Halting Uncontrolled Proliferation: Cell Cycle Arrest

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer is characterized by the loss of this control, resulting in unchecked proliferation. Many imidazole-based compounds have been shown to induce cell cycle arrest at specific checkpoints, most commonly at the G2/M phase, preventing the cells from entering mitosis. This effect is often a direct consequence of the disruption of microtubule dynamics, as discussed earlier.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the differentiation of cell cycle phases.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells and treat them with the imidazole-based compound for a specific duration.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash them with PBS.